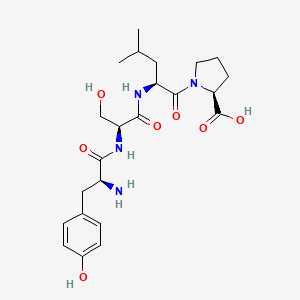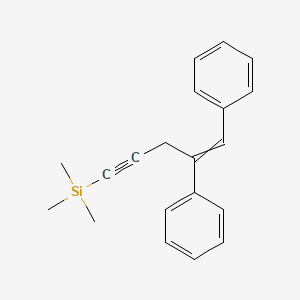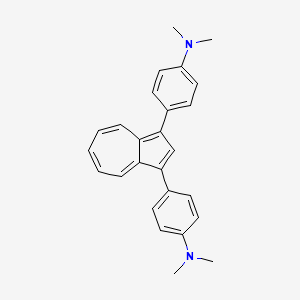
4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(dimethylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It features two dimethylamino groups attached to phenyl rings, which are further connected to an azulene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(dimethylamino)phenyl]azulene typically involves the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of Dimethylamino Groups: The dimethylamino groups are introduced through electrophilic aromatic substitution reactions, where dimethylamine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(dimethylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced azulene derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Bis[4-(dimethylamino)phenyl]azulene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(dimethylamino)phenyl]azulene involves its interaction with molecular targets through its electron-donating dimethylamino groups and the electron-withdrawing azulene core. This interaction can modulate the electronic properties of the compound, making it suitable for various applications in organic electronics and chemical sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and a different core structure.
4,4’-Bis(dimethylamino)benzophenone:
Uniqueness
1,3-Bis[4-(dimethylamino)phenyl]azulene is unique due to its azulene core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the field of organic electronics and chemical sensing.
Propriétés
Numéro CAS |
862421-91-8 |
|---|---|
Formule moléculaire |
C26H26N2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-[3-[4-(dimethylamino)phenyl]azulen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-14-10-19(11-15-21)25-18-26(24-9-7-5-6-8-23(24)25)20-12-16-22(17-13-20)28(3)4/h5-18H,1-4H3 |
Clé InChI |
RZERUQRUJWTLLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


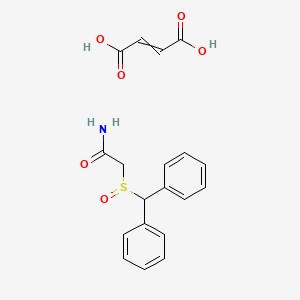
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
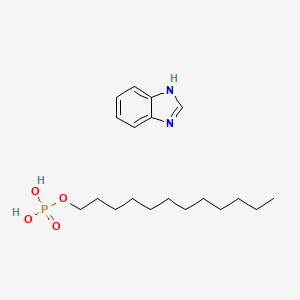
phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
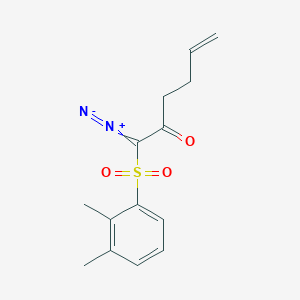
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
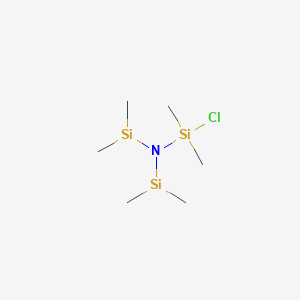
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
